molecular formula C6H12 B213027 4-Methyl-2-pentene CAS No. 4461-48-7

4-Methyl-2-pentene

Cat. No. B213027
CAS RN: 4461-48-7
M. Wt: 84.16 g/mol
InChI Key: LGAQJENWWYGFSN-UHFFFAOYSA-N
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Description

4-Methyl-2-pentene is an organic compound with the molecular formula C6H12 . It is a member of the fragrance structural group, branched chain saturated alcohol . The longest chain containing the double bond has five carbon atoms, so the compound is a pentene . There is a methyl group on the fourth carbon atom, so the compound’s name is 4-methyl-2-pentene .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-pentene consists of six carbon atoms and twelve hydrogen atoms . The compound has a double bond, which is characteristic of alkenes . The double bond is located on the second carbon atom, and there is a methyl group on the fourth carbon atom .


Physical And Chemical Properties Analysis

4-Methyl-2-pentene has a density of 0.7±0.1 g/cm3, a boiling point of 59.3±7.0 °C at 760 mmHg, and a vapour pressure of 214.9±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 28.9±0.8 kJ/mol and a flash point of -33.3±0.0 °C . The compound has a molar refractivity of 29.9±0.3 cm3 .

Scientific Research Applications

Membrane Gas-Separating Media

Poly (4-methyl-2-pentyne) and poly (4-methyl-1-pentene) are prospective membrane materials for the separation of lower-hydrocarbon-containing gaseous mixtures . These polymers were studied with a combination of experimental and theoretical approaches, including permeability measurements for C1–C4 alkanes .

Photochemical Studies

2-Methyl-2-pentene has been used in various photochemical studies . These studies often involve the interaction of light with the compound, which can lead to various chemical reactions.

Ozonolysis Studies

In addition to photochemical studies, 2-Methyl-2-pentene has also been used in ozonolysis studies . Ozonolysis is a process where ozone (O3) is used to cleave the unsaturated bonds of alkenes, alkynes, and some aromatic compounds.

Synthesis of Melting Gels

4-Methyl-2-pentene can be used in the synthesis of melting gels using mono-substituted and di-substituted alkoxysiloxanes . These gels have various applications in industries such as pharmaceuticals, cosmetics, and food.

Preparation of Poly(4-methyl-1-pentene)

4-Methyl-2-pentene can be used in the preparation of Poly(4-methyl-1-pentene) . This polymer has various applications, including its use as a membrane material for gas separation .

Green Diluent for Membrane Fabrication

4-Methyl-2-pentene can be used as a green diluent for the preparation of Poly(4-methyl-1-pentene) . The nontoxic green diluent is conducive to the safety of membrane fabrication and subsequent medical applications .

Safety and Hazards

4-Methyl-2-pentene is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, use explosion-proof equipment, keep away from sources of ignition, and take measures to prevent the build-up of electrostatic charge .

Mechanism of Action

Target of Action

4-Methyl-2-pentene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of alkenes like 4-Methyl-2-pentene are typically other molecules that can react with the carbon-carbon double bond. These could include various types of reagents in chemical reactions.

Mode of Action

The mode of action of 4-Methyl-2-pentene, like other alkenes, involves reactions at the carbon-carbon double bond. For example, in the presence of a suitable catalyst, alkenes can undergo addition reactions, where other atoms or molecules add across the double bond . Another possible reaction is the hydroboration-oxidation, where borane (BH3) or a substituted borane adds to the carbon-carbon double bond .

Result of Action

The result of 4-Methyl-2-pentene’s action would depend on the specific reaction it is involved in. In an addition reaction, for example, the result would be the formation of a new molecule with added groups . In a hydroboration-oxidation reaction, the result would be the conversion of the alkene to an alcohol .

Action Environment

The action, efficacy, and stability of 4-Methyl-2-pentene can be influenced by various environmental factors. For example, the presence of a catalyst can speed up reactions involving 4-Methyl-2-pentene . Temperature and pressure can also affect the rate and direction of reactions .

Disclaimer: This information is provided for educational purposes only. 4-Methyl-2-pentene is a chemical compound that should be handled with appropriate safety precautions. Always consult with a qualified professional or refer to a Material Safety Data Sheet for safety, handling, and disposal information .

properties

IUPAC Name

4-methylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQJENWWYGFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074302
Record name 4-Methyl-2-pentene
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Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Methylpent-2-ene
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Vapor Pressure

207.0 [mmHg]
Record name 4-Methylpent-2-ene
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CAS RN

4461-48-7
Record name 4-Methyl-2-pentene
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Record name 4-Methyl-2-pentene
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Record name 4-methylpent-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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